4-bromo-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
Description
4-bromo-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a piperazinyl group attached to a pyridazinone core
Properties
IUPAC Name |
4-bromo-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O3/c21-19-18(14-22-25(20(19)27)16-4-2-1-3-5-16)24-12-10-23(11-13-24)15-6-8-17(9-7-15)26(28)29/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKWAJXWYASRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone core, followed by the introduction of the bromine atom and the nitrophenyl-piperazinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted pyridazinones.
Scientific Research Applications
4-bromo-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazinyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-nitrophenol
- 2-bromo-4-nitrophenol
- 4-bromo-(1,1-biphenyl)-4-ol
Uniqueness
4-bromo-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions or biological assays.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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